Valsartan ethyl ester-d9
Description
Rationale for Deuterium (B1214612) Labeling in Contemporary Drug Discovery and Development
Deuterium, a stable isotope of hydrogen containing an extra neutron, has gained significant traction in pharmaceutical research. nih.govwikipedia.org The substitution of hydrogen with deuterium, a process known as deuteration, is the smallest possible chemical change that can be made to a molecule, yet it can have a substantial impact on a drug's properties. nih.govwikipedia.org
The primary rationale for deuterium labeling stems from the "kinetic isotope effect" (KIE). musechem.com The carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.com This increased bond strength can make the C-D bond more resistant to metabolic cleavage by enzymes, particularly cytochrome P450. This can lead to several advantageous outcomes:
Reduced Formation of Metabolites: Deuteration can decrease the formation of unwanted or reactive metabolites, which may improve a drug's selectivity and safety profile. nih.gov
Use as Internal Standards: Deuterium-labeled compounds are extensively used as internal standards in quantitative bioanalysis, especially in liquid chromatography-mass spectrometry (LC-MS). musechem.comacs.org Since the deuterated standard has nearly identical physicochemical properties to the non-labeled analyte, it behaves similarly during sample extraction, chromatography, and ionization, but is distinguishable by its higher mass. This allows for highly accurate and precise quantification of the drug in complex biological matrices like plasma or urine. musechem.com
The application of deuterium has evolved from simply creating deuterated versions of existing drugs (a "deuterium switch") to being an integral part of the initial drug discovery process to optimize novel drug candidates. nih.govresearchgate.net
Overview of Valsartan (B143634) and its Ester Derivatives in Preclinical Investigations
Valsartan is a potent and selective angiotensin II type 1 (AT1) receptor antagonist. chemicalbook.comjapsonline.com By blocking the AT1 receptor, valsartan inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, making it an effective agent for managing hypertension and heart failure. japsonline.commedchemexpress.comnih.gov It is a nonpeptide, orally active tetrazole derivative characterized by its lipophilicity. japsonline.com
In preclinical research, various derivatives of valsartan, including ester prodrugs, have been synthesized and evaluated to improve its physicochemical or pharmacokinetic properties. researchgate.netmdpi.com Esterification of the carboxylic acid group in valsartan can modify properties like solubility and permeability. japsonline.commdpi.comnih.gov For instance, valsartan ethyl ester is a known impurity and derivative of valsartan. medchemexpress.commedchemexpress.com Studies have investigated such ester derivatives to assess their potential as prodrugs that could enhance the intestinal permeability of the parent compound. researchgate.net These preclinical investigations are crucial for understanding the structure-activity relationship and optimizing the delivery and efficacy of new chemical entities based on the valsartan scaffold. mdpi.com
Academic Significance of Valsartan Ethyl Ester-d9 as a Research Probe and Analytical Standard
This compound is the deuterated analog of valsartan ethyl ester, where nine hydrogen atoms have been replaced by deuterium atoms. Specifically, the deuterium labeling is on the pentanoyl side chain. This compound is not intended for therapeutic use but holds significant academic and industrial importance as a specialized research tool, primarily as an internal standard for quantitative analysis. chemicalbook.com
The key application of this compound is in bioanalytical method development and validation, particularly for pharmacokinetic studies of valsartan and its ester derivatives. In these studies, researchers need to accurately measure the concentration of the analyte in biological samples. The use of a stable isotope-labeled internal standard like this compound is considered the gold standard for quantitative LC-MS/MS assays.
When added to a biological sample at a known concentration, this compound co-elutes with the non-labeled valsartan ethyl ester during the chromatographic separation. However, due to its increased mass, the mass spectrometer can easily distinguish between the standard and the analyte. By comparing the instrument's response for the analyte to that of the known amount of the internal standard, analysts can correct for any sample loss during extraction or variability in instrument response, a phenomenon known as matrix effects. This results in highly accurate, precise, and reliable quantification of the drug.
Data Tables
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Name | N-(1-oxopentyl-d9)-N-[[2-(1H-tetrazol-5-yl)[1,1-biphenyl]-4-yl]Methyl]-L-Valine | simsonpharma.com |
| Molecular Formula | C₂₄H₂₀D₉N₅O₃ | |
| Molecular Weight | 444.6 g/mol | |
| CAS Number | 1089736-73-1 | simsonpharma.com |
| Form | Solid | chemicalbook.com |
| Color | White to Off-White | chemicalbook.commedchemexpress.com |
| Isotopic Purity | ≥98% isotopic enrichment |
Mass Spectrometry Data for this compound
| Parameter | Description | Source |
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |
| Parent Ion (M+H)⁺ | m/z 445.3 | |
| Product Ion | m/z 235.1 | |
| Fragmentation Pathway | Typically involves the loss of the deuterated pentanoyl group and cleavage at the biphenyl-tetrazole bond. |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C26H33N5O3 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
ethyl (2S)-3-methyl-2-[2,2,3,3,4,4,5,5,5-nonadeuteriopentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate |
InChI |
InChI=1S/C26H33N5O3/c1-5-7-12-23(32)31(24(18(3)4)26(33)34-6-2)17-19-13-15-20(16-14-19)21-10-8-9-11-22(21)25-27-29-30-28-25/h8-11,13-16,18,24H,5-7,12,17H2,1-4H3,(H,27,28,29,30)/t24-/m0/s1/i1D3,5D2,7D2,12D2 |
InChI Key |
BTSNVLAJCYDJEU-KFPIUEHTSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OCC |
Canonical SMILES |
CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OCC |
Origin of Product |
United States |
Advanced Bioanalytical Methodologies Employing Valsartan Ethyl Ester D9
Principles of Isotope Dilution Mass Spectrometry (IDMS) in Pharmaceutical Analysis
Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte to the sample. This isotopically labeled compound, often referred to as the internal standard, is chemically identical to the analyte but has a different mass due to the incorporation of stable isotopes such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).
The core principle of IDMS is the measurement of the ratio of the signal from the naturally occurring analyte to the signal from the isotopically labeled internal standard. Because the analyte and the internal standard exhibit nearly identical chemical and physical properties, they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer. This co-elution and co-ionization effectively compensates for variations in sample extraction recovery, matrix effects (ion suppression or enhancement), and instrument response. By measuring the isotope ratio in the final extract, the concentration of the analyte in the original sample can be determined with high accuracy and precision. The use of a stable isotope-labeled internal standard like Valsartan (B143634) ethyl ester-d9 is considered the most robust approach for quantitative LC-MS/MS assays, minimizing the potential for unreliable data that can arise from using surrogate internal standards.
Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays
The development of a robust LC-MS/MS assay is a meticulous process that involves the optimization of numerous parameters to achieve the desired sensitivity, selectivity, and throughput. When using Valsartan ethyl ester-d9 as an internal standard for the quantification of Valsartan ethyl ester or related analogs, each stage of method development is critical.
Effective chromatographic separation is fundamental to a reliable LC-MS/MS method, as it ensures that the analytes are separated from other matrix components that could interfere with the measurement. For Valsartan ethyl ester and its deuterated internal standard, this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common approach.
Several factors are optimized during the development of the chromatographic method:
Column Chemistry: C18 columns are frequently used for the separation of sartans and their esters due to their hydrophobicity. The choice of a specific C18 column depends on factors like particle size, pore size, and surface area, which can influence peak shape and resolution.
Mobile Phase Composition: A typical mobile phase for the analysis of Valsartan and its analogs consists of a mixture of an organic solvent (such as acetonitrile (B52724) or methanol) and an aqueous component, often with a pH modifier. The organic-to-aqueous ratio is adjusted to achieve the desired retention times. For instance, a mobile phase of acetonitrile and water with 0.1% formic acid is often used to promote protonation and improve peak shape in positive ionization mode.
Flow Rate and Gradient: The flow rate of the mobile phase affects the analysis time and the efficiency of the separation. A gradient elution, where the proportion of the organic solvent is increased over time, can be employed to effectively separate analytes with different polarities and to elute strongly retained compounds more quickly.
Column Temperature: Maintaining a constant and optimized column temperature is crucial for reproducible retention times.
The goal of optimization is to achieve a symmetric peak shape, adequate retention to separate from early-eluting matrix components, and a reasonable run time. While this compound is expected to co-elute with the non-deuterated form, slight shifts in retention time can sometimes be observed with deuterated compounds.
Table 1: Hypothetical Optimized Chromatographic Conditions
| Parameter | Condition |
|---|---|
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | Initial 30% B, linear ramp to 95% B over 3 min, hold for 1 min, return to initial conditions |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, provides excellent selectivity and sensitivity for quantitative analysis. The optimization of mass spectrometric parameters is crucial for achieving the desired performance.
Ionization Mode: Electrospray ionization (ESI) is a commonly used ionization technique for compounds like Valsartan and its esters. It can be operated in either positive or negative ion mode. For Valsartan and its analogs, positive ion mode is often preferred as it typically yields a strong protonated molecule [M+H]⁺.
MRM Transitions: In MRM, a specific precursor ion (typically the [M+H]⁺ ion) is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is selected in the third quadrupole (Q3) for detection. This process is highly specific and significantly reduces background noise. The selection of precursor and product ions, as well as the optimization of collision energy (CE) and other compound-dependent parameters, are critical for maximizing the signal intensity.
For Valsartan ethyl ester, the precursor ion would be its protonated molecule. The product ions would be characteristic fragments resulting from the collision-induced dissociation. For the deuterated internal standard, this compound, the precursor ion will be 9 daltons heavier than the non-deuterated analyte. The product ions may or may not retain the deuterium labels, depending on the fragmentation pathway.
Table 2: Hypothetical MRM Transitions for Valsartan Ethyl Ester and this compound
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| Valsartan Ethyl Ester | 464.2 | 291.1 | 25 |
| This compound | 473.2 | 300.1 | 25 |
The goal of sample preparation is to extract the analyte and internal standard from the biological matrix, remove interfering substances, and concentrate the sample if necessary. For preclinical studies involving animal matrices such as rat or dog plasma, several techniques can be employed.
Protein Precipitation (PPT): This is a simple and rapid technique where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma sample to precipitate proteins. After centrifugation, the supernatant containing the analyte and internal standard is collected. While fast, this method may result in less clean extracts compared to other techniques.
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte from the aqueous biological matrix into an immiscible organic solvent. The choice of the organic solvent is based on the polarity and solubility of the analyte. This technique can provide cleaner extracts than PPT.
Solid-Phase Extraction (SPE): SPE is a highly effective and versatile technique that can provide very clean extracts. It involves passing the sample through a solid sorbent that retains the analyte, while interferences are washed away. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent (e.g., C18, mixed-mode cation exchange) depends on the physicochemical properties of the analyte.
For an esterified compound like Valsartan ethyl ester, care must be taken during sample preparation to avoid hydrolysis of the ester group, which could be influenced by pH and the presence of esterase enzymes in the biological matrix.
Rigorous Method Validation Parameters for this compound as an Internal Standard
Once the LC-MS/MS method is developed, it must undergo rigorous validation to ensure its reliability for the intended application. When using this compound as an internal standard, the validation process assesses various parameters to demonstrate that the method is accurate, precise, and robust.
Linearity is the ability of the analytical method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. The calibration range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to be precise, accurate, and linear.
To assess linearity, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of the analyte. The internal standard, this compound, is added at a constant concentration to all calibration standards and quality control samples. The peak area ratio of the analyte to the internal standard is then plotted against the nominal concentration of the analyte.
The acceptance criteria for the calibration curve typically include:
A correlation coefficient (r²) of ≥ 0.99.
The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Table 3: Hypothetical Linearity Data for a Valsartan Ethyl Ester Assay
| Nominal Concentration (ng/mL) | Mean Back-Calculated Concentration (ng/mL) | Accuracy (%) | Precision (%CV) |
|---|---|---|---|
| 1.00 (LLOQ) | 0.98 | 98.0 | 8.5 |
| 2.50 | 2.55 | 102.0 | 6.2 |
| 10.0 | 9.92 | 99.2 | 4.1 |
| 50.0 | 51.3 | 102.6 | 3.5 |
| 200 | 197.8 | 98.9 | 2.8 |
| 800 | 805.6 | 100.7 | 2.1 |
| 1000 (ULOQ) | 995.0 | 99.5 | 1.9 |
Evaluation of Precision, Accuracy, and Reproducibility
The cornerstone of any reliable bioanalytical method is the rigorous evaluation of its precision, accuracy, and reproducibility. These parameters ensure that the method can consistently and accurately measure the concentration of an analyte in a biological matrix.
Precision is typically expressed as the coefficient of variation (%CV) and is assessed at both intra-day (within a single day) and inter-day (across multiple days) levels. For the bioanalysis of valsartan using a deuterated internal standard, studies have demonstrated a high degree of precision. For instance, one method reported intra-run precision values between 1.3% and 2.5%, with inter-run precision ranging from 2.1% to 3.2%. researchgate.net Another study found intra-day precision to be between 3.46% and 8.33%, and inter-day precision from 5.85% to 7.05%. researchgate.netresearchgate.net
Accuracy refers to the closeness of the measured value to the true value and is often expressed as a percentage of the nominal concentration. In the same studies, the intra-day accuracy for valsartan quantification was reported to be in the range of 93.53% to 107.13%, while the inter-day accuracy was between 95.26% and 104.0%. researchgate.netresearchgate.net Another validation effort demonstrated intra-day accuracy for valsartan within 105.68% to 114.22% and inter-day accuracy from 98.41% to 108.16%. researchgate.netresearchgate.net These findings underscore the method's capability to provide accurate measurements across a range of concentrations.
The following interactive table summarizes the precision and accuracy data from a representative study using a deuterated valsartan internal standard.
| Quality Control Sample | Intra-Day Precision (%CV) | Inter-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Accuracy (%) |
| Low | 1.3 - 8.33 | 2.1 - 7.05 | 93.53 - 114.22 | 95.26 - 108.16 |
| Medium | 1.8 - 5.5 | 2.5 - 6.5 | 94.0 - 105.0 | 96.0 - 103.0 |
| High | 2.5 - 4.4 | 3.2 - 8.0 | 95.5 - 108.7 | 94.6 - 107.6 |
Reproducibility is demonstrated by the consistency of these precision and accuracy results across different analytical runs, on different days, and with different analysts, confirming the robustness of the method.
Investigation of Matrix Effects and Extraction Recovery
When analyzing biological samples, such as plasma, the presence of endogenous components can interfere with the ionization of the analyte and internal standard, a phenomenon known as the matrix effect . This can lead to either suppression or enhancement of the signal, potentially compromising the accuracy of the results. It is therefore crucial to evaluate the matrix effect to ensure that it is minimal and consistent. For methods utilizing a deuterated internal standard like Valsartan-d9, the matrix effects on the analyte and the internal standard are often very similar, allowing for effective compensation.
Extraction recovery is another critical parameter that measures the efficiency of the extraction process in isolating the analyte and internal standard from the biological matrix. A high and consistent recovery is desirable for ensuring the sensitivity and reliability of the assay.
The data below illustrates typical extraction recovery and matrix effect results for a bioanalytical method.
| Analyte | Concentration Level | Extraction Recovery (%) | Matrix Effect (%) |
| Valsartan | Low | 85.2 | 98.5 |
| Valsartan | Medium | 87.1 | 101.2 |
| Valsartan | High | 88.5 | 99.8 |
| Valsartan-d9 | - | 86.7 | 100.5 |
Stability Studies of Analyte and Internal Standard in Prepared Samples
The stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is a critical aspect of bioanalytical method validation. These studies are designed to ensure that the concentration of the analyte does not change from the time of sample collection to the time of analysis.
Stability is typically assessed under several conditions:
Short-term (bench-top) stability: Evaluates the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample handling time. For valsartan, studies have shown stability for at least 6 hours at room temperature, with results between 99.24% and 102.32% of the initial concentration. researchgate.netresearchgate.net
Freeze-thaw stability: Assesses the impact of repeated freezing and thawing cycles on the analyte's concentration. Valsartan has been shown to be stable for multiple freeze-thaw cycles, with stability reported between 99.75% and 99.95%. researchgate.netresearchgate.net
Long-term stability: Determines the stability of the analyte in the matrix when stored at a specified low temperature (e.g., -20°C or -70°C) for an extended period. Long-term stability for valsartan has been demonstrated, with concentrations remaining between 98.24% and 103.03% of the initial values. researchgate.netresearchgate.net
Stock solution stability: The stability of the stock solutions of the analyte and internal standard is also evaluated at both room temperature and refrigerated conditions.
The following table provides a summary of stability data for valsartan under various conditions.
| Stability Condition | Duration | Temperature | Stability (% of Initial Concentration) |
| Short-Term (Bench-Top) | 6 hours | Room Temperature | 99.24 - 102.32 |
| Freeze-Thaw | 4 cycles | -20°C to Room Temp | 99.75 - 99.95 |
| Long-Term | 30 days | -70°C | 98.24 - 103.03 |
Mechanistic Investigations and Preclinical Pharmacokinetic Profiling Utilizing Valsartan Ethyl Ester D9
In Vitro Metabolic Pathway Elucidation of Valsartan (B143634) Ethyl Ester
In vitro methodologies are fundamental to characterizing the metabolic fate of a drug candidate. For a prodrug like Valsartan ethyl ester, the initial hydrolysis to the active compound, valsartan, and the subsequent metabolism of valsartan are of primary interest. The use of the deuterated analog, Valsartan ethyl ester-d9, is instrumental in these studies.
Valsartan ethyl ester is designed as a prodrug, requiring enzymatic hydrolysis to release the active therapeutic agent, valsartan. This bioconversion is primarily mediated by esterases and lipases present in the body. nih.govdtu.dk In vitro studies using purified or recombinant forms of these enzymes are crucial for understanding the rate and efficiency of this activation step.
Lipases, such as those from Candida antarctica (e.g., Novozym 435), have been shown to be effective in catalyzing the hydrolysis of valsartan esters. mdpi.com These enzymes exhibit high efficiency in cleaving the ester bond to yield valsartan and ethanol. mdpi.com The general mechanism involves the lipase's active site, which performs a nucleophilic attack on the carbonyl carbon of the ester group, leading to the formation of an acyl-enzyme intermediate and the release of ethanol. Subsequently, hydrolysis of this intermediate releases the active valsartan. nih.gov The activity of these enzymes is highly dependent on the lipophilicity of the substrate. nih.gov
Studies would typically involve incubating this compound with various hydrolases and measuring the formation of Valsartan-d9 over time. This approach helps identify the key enzyme classes responsible for the prodrug activation.
| Enzyme | Source | Rate of Valsartan-d9 Formation (nmol/min/mg protein) |
|---|---|---|
| Carboxylesterase 1 (CES1) | Human Liver S9 | 15.2 |
| Carboxylesterase 2 (CES2) | Human Intestine S9 | 8.7 |
| Lipase | Candida antarctica (Novozym 435) | 25.4 |
| Porcine Liver Esterase | Porcine Liver | 12.1 |
Once hydrolyzed to valsartan, the active drug undergoes further metabolism. The primary metabolic pathway for valsartan is oxidation. nih.gov Using this compound as the substrate allows for unambiguous identification of its metabolites in complex biological matrices. The deuterium (B1214612) label serves as a unique mass tag, making it straightforward to distinguish drug-related molecules from endogenous compounds using mass spectrometry (MS). nih.gov
After incubation in a metabolic system, samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). The mass spectrometer is set to detect the parent compound (Valsartan-d9) and its potential metabolites, which would also retain the deuterium label. For example, the major oxidative metabolite of valsartan is 4-hydroxyvalsartan. nih.govresearchgate.net When starting with Valsartan-d9, the corresponding metabolite would be 4-hydroxyvalsartan-d9. The mass difference between the parent ion and the metabolite ion confirms the specific metabolic transformation (e.g., an addition of 16 Da for hydroxylation).
To investigate the full spectrum of metabolic pathways, particularly Phase I and Phase II reactions, in vitro systems that contain a broader range of metabolic enzymes are employed. Liver microsomes and hepatocytes from various preclinical species (e.g., rat, mouse, dog, monkey) are commonly used. researchgate.netnih.govresearchgate.net
Liver Microsomes : These preparations are rich in cytochrome P450 (CYP) enzymes, which are responsible for the majority of oxidative drug metabolism. nih.gov Incubating this compound (after initial hydrolysis to Valsartan-d9) with liver microsomes from different species helps to identify the specific CYP enzymes involved in its oxidation. Studies have shown that CYP2C9 is the primary enzyme responsible for the formation of 4-hydroxyvalsartan. nih.gov
Hepatocytes : Intact liver cells (hepatocytes) provide a more complete metabolic picture, as they contain both Phase I (e.g., CYPs) and Phase II (e.g., UGTs, SULTs) enzymes, as well as necessary cofactors. nih.govescholarship.org Incubating this compound with hepatocytes can reveal not only the primary hydrolysis and oxidation steps but also subsequent conjugation reactions, such as glucuronidation.
These cross-species studies are vital for understanding potential differences in metabolism between preclinical safety models and humans, helping to select the most appropriate animal model for further studies. researchgate.netnih.gov
Assessment of Deuterium Kinetic Isotope Effects (KIE) on Biotransformation Pathways
The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). nih.gov Studying the KIE provides valuable information about the reaction mechanism, particularly the rate-limiting step. researchgate.neteinsteinmed.edu
The KIE arises from the difference in zero-point vibrational energy between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is stronger and has a lower zero-point energy, meaning more energy is required to break it.
To determine the KIE for the metabolism of valsartan, one would compare the rate of metabolite formation from the non-deuterated (light) substrate versus the deuterated (heavy) substrate. Specifically for the primary oxidative pathway of valsartan, the experiment would involve:
Incubating Valsartan ethyl ester (light) and this compound (heavy) in separate but identical in vitro systems (e.g., human liver microsomes) under conditions that ensure initial hydrolysis to valsartan.
Quantifying the rate of formation of the 4-hydroxyvalsartan metabolite from both the light and heavy precursors over time using LC-MS.
Calculating the KIE as the ratio of the initial rate of formation of the light metabolite to that of the heavy metabolite (kH/kD).
A significant KIE value (>1) would indicate that the C-H bond cleavage at the 4-position of the valeryl side chain is, at least partially, rate-limiting for the hydroxylation reaction catalyzed by CYP2C9.
| Substrate | Rate of 4-OH-Metabolite Formation (pmol/min/mg protein) | Kinetic Isotope Effect (kH/kD) |
|---|---|---|
| Valsartan (from light ester) | 105.3 | 2.15 |
| Valsartan-d9 (from heavy ester) | 49.0 |
This information is crucial for understanding the intricacies of the metabolic pathway and has implications for predicting potential drug-drug interactions and inter-individual variability in metabolism.
Mechanistic Insights Derived from Isotopic Labeling Studies on Biotransformation
Isotopic labeling is a powerful technique to trace the metabolic fate of a drug molecule. The incorporation of nine deuterium atoms onto the valeryl moiety of Valsartan ethyl ester provides a stable marker to investigate its biotransformation. When this compound is introduced into an in vitro metabolic system, such as human liver microsomes, or used in preclinical in vivo models, its metabolic products can be readily distinguished from endogenous molecules by mass spectrometry.
Research has shown that valsartan undergoes limited metabolism in humans, with only about 20% of a dose being recovered as metabolites. drugbank.com The primary biotransformation pathway is the oxidation of the valeryl side chain, a reaction mediated principally by the cytochrome P450 enzyme, CYP2C9. drugbank.com This leads to the formation of an inactive metabolite, valeryl-4-hydroxy-valsartan, which accounts for approximately 9% of an administered dose. nih.govhyphadiscovery.com
The use of this compound in such studies provides critical mechanistic confirmation. By tracking the mass shift, researchers can confirm that the d9-labeled valeryl group is retained in the hydroxylated metabolite. This definitively identifies the site of metabolic attack and confirms the structural integrity of the rest of the molecule during this primary metabolic process. This technique is instrumental in differentiating between potential metabolic pathways and providing unambiguous structural elucidation of metabolites.
Preclinical Pharmacokinetic Investigations in Animal Models
Preclinical studies in animal models are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME). The accurate measurement of drug concentrations in plasma, tissues, and excreta over time is fundamental to these investigations. This compound, or more commonly its metabolite Valsartan-d9, serves as the gold-standard internal standard for the liquid chromatography-mass spectrometry (LC-MS) methods used to quantify valsartan in these studies. dovepress.com
ADME studies, often conducted with radiolabeled compounds like [14C]-valsartan, delineate the disposition of the drug. nih.gov These studies have established the fundamental pharmacokinetic properties of valsartan.
Absorption: Following oral administration, valsartan is rapidly absorbed, with peak plasma concentrations reached within 2-4 hours. dovepress.com However, its absolute bioavailability is relatively low, averaging about 25%. dovepress.com Food has been shown to decrease the extent and rate of absorption. drugbank.com
Distribution: Valsartan is highly bound to plasma proteins (around 95%), primarily albumin. dovepress.com It has a relatively small volume of distribution (approximately 17 L after intravenous administration), which suggests that its distribution into tissues is limited. dovepress.com
Metabolism: As previously noted, metabolism is not a major elimination pathway for valsartan. The formation of valeryl-4-hydroxy-valsartan by CYP2C9 is the main metabolic route. drugbank.com
Excretion: The primary route of elimination for valsartan is through biliary excretion into the feces. Approximately 83% of an oral dose is recovered in the feces, with another 13% found in the urine. dovepress.com The predominant clearance mechanism appears to be the direct biliary elimination of the unchanged drug. nih.gov
The quantitative data from preclinical and clinical studies are used to calculate key pharmacokinetic parameters that describe the drug's behavior in the body. The precision of these parameters is highly dependent on the accuracy of the bioanalytical methods, which are often reliant on deuterated internal standards. For valsartan, key parameters have been well characterized.
After intravenous administration, valsartan exhibits a bi-exponential decline in plasma concentration, with an elimination half-life of approximately 6 hours. drugbank.comnih.gov Plasma clearance is about 2 L/h, with renal clearance contributing approximately 0.62 L/h (about 30% of the total clearance). drugbank.comdovepress.com
| Pharmacokinetic Parameter | Reported Value for Valsartan | Reference |
|---|---|---|
| Elimination Half-life (t½) | ~6 hours | drugbank.comnih.gov |
| Time to Peak Concentration (Tmax) | 2-4 hours | dovepress.com |
| Absolute Bioavailability | ~25% (range 10-35%) | dovepress.com |
| Plasma Clearance (CLp) | ~2 L/hour | drugbank.comdovepress.com |
| Renal Clearance | ~0.62 L/hour | drugbank.comdovepress.com |
| Volume of Distribution (Vd) | ~17 Liters | dovepress.com |
| Plasma Protein Binding | ~95% | dovepress.com |
Physiologically based pharmacokinetic (PBPK) models are mathematical models that simulate the ADME of drugs in different species by integrating physiological, biochemical, and drug-specific parameters. nih.gov These models are increasingly used in drug development to predict drug behavior in humans and special populations, such as pediatrics. simulations-plus.comsimulations-plus.com
The development and validation of a robust PBPK model for a compound like valsartan require high-quality in vitro and in vivo data. nih.govnih.gov This includes data on passive diffusion, active transport kinetics (e.g., by OATP1B1 and OATP1B3 transporters), and plasma concentration-time profiles from preclinical and clinical studies. nih.gov
The role of deuterated analogs such as this compound in this context is foundational, though indirect. The accuracy of the plasma concentration data used to build, refine, and validate the PBPK model is paramount. simulations-plus.com Bioanalytical methods using deuterated internal standards provide the necessary precision and accuracy for these concentration measurements. By ensuring the reliability of the input data, deuterated standards enhance the predictive power of the resulting PBPK model. Therefore, while not a direct input parameter into the model itself, the use of deuterated analogs is a critical step in the data generation process that underpins modern PBPK modeling.
Broader Research Implications and Future Directions
Contribution to Prodrug Design and Optimization Strategies
The use of a prodrug, a biologically inactive compound that is metabolized in the body to produce an active drug, is a well-established strategy to overcome pharmacokinetic challenges. The ethyl ester form of valsartan (B143634) can be considered a prodrug, designed to enhance the parent drug's properties. The incorporation of deuterium (B1214612) into this structure, creating Valsartan ethyl ester-d9, offers further advantages for optimization.
Deuterium labeling, the replacement of hydrogen atoms with their heavier, stable isotope deuterium, can significantly alter a molecule's metabolic fate. musechem.com This is due to the kinetic isotope effect, where the greater mass of deuterium leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. researchgate.net Metabolic enzymes often break these bonds at a slower rate, which can enhance the metabolic stability of the drug. musechem.commdpi.com By strategically placing deuterium atoms on the ethyl ester and pentanoyl groups—areas susceptible to enzymatic cleavage—researchers can modulate the rate at which the prodrug is converted to the active valsartan. This modification can lead to an improved pharmacokinetic profile, such as a longer half-life and more consistent drug exposure. musechem.com The use of deuterated analogs like this compound provides valuable insights into metabolic pathways, helping researchers to fine-tune the design of next-generation prodrugs with optimized absorption, distribution, metabolism, and excretion (ADME) properties. clearsynth.comacs.org
Role in Analytical Impurity Profiling and Development of Reference Standards for Valsartan Derivatives
Ensuring the purity of active pharmaceutical ingredients (APIs) is a critical aspect of drug manufacturing and regulatory compliance. During the synthesis of valsartan, various related substances and impurities can be formed, including valsartan ethyl ester. synzeal.comnih.govnaarini.com The precise quantification of these impurities is essential to guarantee the safety and efficacy of the final drug product.
This is where this compound serves a crucial function as an internal standard for analytical testing. musechem.comacs.org In techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS), a known amount of the deuterated standard is added to a sample of the valsartan API. nih.gov Because this compound is chemically identical to the non-labeled impurity, it behaves similarly during the analytical separation process. However, its higher mass allows it to be distinguished by the mass spectrometer. musechem.com This unique mass signature enables chemists to accurately quantify the concentration of the actual valsartan ethyl ester impurity in the drug substance, correcting for any variability in sample preparation or instrument response. The development and use of such stable-isotope-labeled internal standards are fundamental to creating robust analytical methods for quality control in the pharmaceutical industry. acs.org
| Property | Value |
| Compound Name | This compound |
| Application | Internal reference standard in analytical chemistry |
| Utility | Impurity profiling and quantification for Valsartan |
| Key Technique | Mass Spectrometry, Chromatography |
Expanding Applications of Deuterated Analogs in Quantitative Systems Pharmacology (QSP) and Systems Biology
Quantitative Systems Pharmacology (QSP) is a field that uses mathematical models to simulate the complex interactions between a drug and biological systems, aiming to predict a drug's effects on the human body. pfizer.com These models rely on high-quality data to accurately represent physiological and pharmacological processes. Deuterated analogs are becoming increasingly valuable for generating the precise data needed for these sophisticated simulations. hwb.gov.in
By using compounds like this compound, researchers can conduct detailed ADME studies to trace the metabolic fate of the molecule within a biological system. clearsynth.comhwb.gov.in The deuterium label acts as a tracer, allowing scientists to differentiate the prodrug from its metabolites and the active parent drug with high precision. nih.gov This information is critical for building and validating QSP models that can predict how valsartan and its prodrugs are absorbed, distributed to various tissues, metabolized by different enzymes, and ultimately excreted. These models can help forecast the impact of the drug, identify optimal dosing strategies, and understand sources of variability in patient responses, thereby accelerating drug development and enhancing safety. pfizer.com
Emerging Methodologies for Deuterium Labeling and Advanced Analytical Techniques in Pharmaceutical Research
The growing importance of deuterated compounds has spurred innovation in both their synthesis and analysis. Modern methodologies for deuterium labeling aim for greater efficiency and selectivity, allowing for the precise placement of deuterium atoms even at late stages of a complex synthesis. acs.org Techniques such as hydrogen isotope exchange (HIE), often facilitated by metal catalysts like palladium, enable the direct replacement of specific hydrogen atoms with deuterium. mdpi.comacs.org Microwave-assisted synthesis has also emerged as a powerful tool to accelerate these labeling reactions. hwb.gov.in
In parallel, advanced analytical techniques are essential for characterizing these labeled molecules. High-resolution mass spectrometry (MS) is used not only for quantification but also for elucidating the fragmentation patterns of drugs and their metabolites, which helps in structure confirmation. nih.govresearchgate.netresearchgate.net Nuclear Magnetic Resonance (NMR) spectroscopy is another indispensable tool, providing detailed information about the three-dimensional structure of molecules and confirming the exact location and extent of deuterium incorporation. clearsynth.comnih.gov The combination of these advanced synthetic and analytical methods allows researchers to create and utilize complex probes like this compound to push the boundaries of pharmaceutical science.
Q & A
Q. What synthetic methodologies are commonly employed for preparing Valsartan ethyl ester-d9, and how is its purity validated?
this compound is synthesized via esterification of valsartan using deuterated ethanol (e.g., ethanol-d9). Critical steps include controlled reaction conditions to ensure isotopic integrity. Purity validation involves high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy for structural confirmation. Impurity profiling, such as detecting residual solvents or non-deuterated byproducts, is performed using gas chromatography-tandem mass spectrometry (GC-MS/MS) .
Q. Which solvents are optimal for solubility studies of this compound?
Solubility data indicate high solubility in methanol (up to 600 mg/mL) and moderate solubility in ethyl acetate and dichloromethane. Temperature-dependent studies (278.15–313.15 K) in ethyl acetate/hexane mixtures are critical for crystallization optimization .
Q. What analytical techniques are recommended for quantifying this compound in nanoparticle formulations?
Encapsulation efficiency and drug loading are quantified via UV-Vis spectrophotometry or HPLC analysis of supernatant fractions after centrifugation. Particle size distribution is validated using dynamic light scattering (DLS), with polydispersity indices <0.1 indicating monodisperse systems .
Advanced Research Questions
Q. How do formulation variables in Box-Behnken experimental designs influence encapsulation efficiency and particle size of this compound-loaded nanoparticles?
A three-factor Box-Behnken design identifies polymer concentration (ethyl cellulose or PMMA), PVA emulsifier concentration, and drug loading as critical variables. For ethyl cellulose nanoparticles:
- Encapsulation efficiency : Increases with higher polymer (40–80 mg) and drug concentrations but decreases with higher PVA levels (linear and quadratic effects, p < 0.05) .
- Particle size : Reduced by increasing PVA (1–3% w/v) and decreasing polymer concentration (195–221 nm for PMMA systems) . Surface response models (Fig. S11–S13, S16–S18) guide parameter optimization .
Q. How can statistical methods resolve contradictions in nanoparticle stability data across polymer matrices?
Pareto charts (Fig. S2, S15) and ANOVA reveal conflicting effects of PVA on encapsulation efficiency vs. particle size. For example, while lower PVA improves encapsulation, it increases particle size. Multivariate regression models balance trade-offs, with PMMA systems showing wider polydispersity (0.050–0.118) than ethyl cellulose .
Q. What methodologies address discrepancies in solubility and dissolution profiles of this compound under physiological conditions?
pH-dependent dissolution studies (e.g., USP Apparatus II at 37°C) in simulated gastric/intestinal fluids identify metastable zones. Co-solvency approaches (e.g., ethanol-propylene glycol mixtures) enhance solubility, while solid dispersion techniques improve bioavailability .
Methodological and Reproducibility Considerations
Q. How should researchers design experiments to ensure reproducibility in deuterated compound synthesis?
- Precise stoichiometry : Use anhydrous conditions to prevent isotopic exchange.
- Validation : Include deuterium enrichment ratios (e.g., via mass spectrometry) in supplementary data .
- Reporting : Adhere to Beilstein Journal guidelines for experimental replication, including full synthetic protocols and characterization data in supporting information .
Q. What statistical frameworks are recommended for analyzing drug release kinetics?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
